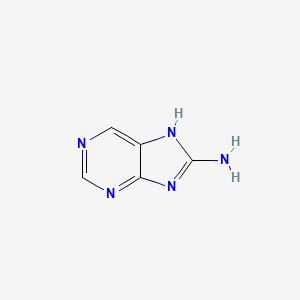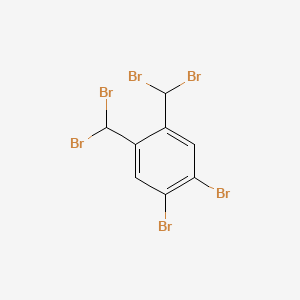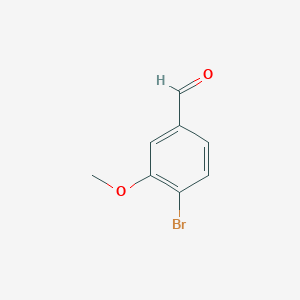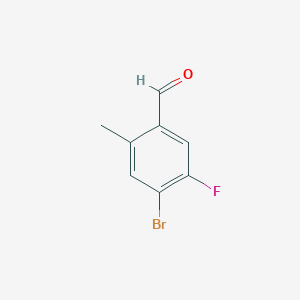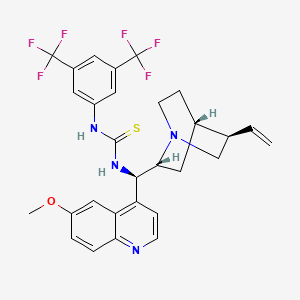
N-Benzylcinchoninium chloride
Übersicht
Beschreibung
N-Benzylcinchoninium chloride: is a chiral phase-transfer catalyst widely used in organic synthesis. It is known for its ability to facilitate various asymmetric reactions, making it a valuable tool in the production of enantiomerically pure compounds. The compound has the molecular formula C26H29ClN2O and a molecular weight of 420.97 g/mol .
Wirkmechanismus
Target of Action
N-Benzylcinchoninium chloride is primarily used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place. It is involved in various biochemical reactions, including enantioselective alkylation of malonic diester with alkyl halides .
Mode of Action
As a phase-transfer catalyst, this compound enhances the rate of reaction by enabling the transfer of a reactant from one phase into another. It does this by forming a complex with the reactant, effectively ‘carrying’ it into the other phase . This interaction with its targets leads to significant changes in the speed and efficiency of biochemical reactions.
Biochemical Pathways
This compound is involved in several biochemical pathways. These include the enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, asymmetric 6π electrocyclization for synthesis of functionalized indolines, asymmetric Michael addition, and alkylation of monosubstituted indolinones with alkylhalides . The compound’s action in these pathways can lead to the synthesis of various bioactive molecules.
Result of Action
The primary result of this compound’s action is the facilitation of various biochemical reactionsThis can lead to the synthesis of a wide range of bioactive compounds .
Biochemische Analyse
Biochemical Properties
N-Benzylcinchoninium chloride plays a crucial role in biochemical reactions, particularly as a phase-transfer catalyst. It is involved in enantioselective alkylation of malonic diester with alkyl halides, hydrolysis of enol esters, and asymmetric Michael addition . The compound interacts with enzymes such as malonic diesterase and proteins involved in these reactions, facilitating the transfer of reactants between different phases. This interaction enhances the efficiency and selectivity of the reactions, leading to the production of desired enantiomers.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to interact with cell surface receptors, leading to changes in intracellular signaling cascades . These interactions can result in altered gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can form molecular complexes with substrates, facilitating their transfer between phases and enhancing reaction rates . It acts as an enzyme inhibitor or activator, depending on the specific reaction and enzyme involved. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance specific biochemical reactions without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For example, it can enhance the activity of enzymes involved in the synthesis of enantiomerically pure compounds, leading to increased production of desired metabolites. Additionally, this compound can affect the balance of metabolic pathways, resulting in changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound can influence its activity and function, as well as its overall impact on cellular processes. The compound’s ability to interact with transporters and binding proteins is crucial for its effective use in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role as a phase-transfer catalyst, as it ensures that the compound is present in the appropriate cellular environment to facilitate biochemical reactions. The subcellular localization of this compound also influences its interactions with biomolecules and its overall impact on cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzylcinchoninium chloride can be synthesized through the reaction of cinchonine or cinchonidine with benzyl chloride. The reaction typically involves heating under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization from solvents like isopropanol, toluene, or small volumes of water .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzylcinchoninium chloride undergoes various types of reactions, including:
Enantioselective alkylation: This reaction involves the alkylation of malonic diester with alkyl halides.
Hydrolysis: The compound can catalyze the hydrolysis of enol esters.
Asymmetric 6π electrocyclization: This reaction is used for the synthesis of functionalized indolines.
Asymmetric Michael addition: The compound facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Alkylation of monosubstituted indolinones: This reaction involves the alkylation of indolinones with alkyl halides.
Common Reagents and Conditions:
Reagents: Alkyl halides, malonic diester, enol esters, α,β-unsaturated carbonyl compounds.
Major Products:
- Enantiomerically pure alkylated products
- Hydrolyzed enol esters
- Functionalized indolines
- Michael addition products
- Alkylated indolinones
Wissenschaftliche Forschungsanwendungen
N-Benzylcinchoninium chloride is extensively used in scientific research due to its role as a chiral phase-transfer catalyst. Its applications include:
Chemistry: Facilitating asymmetric synthesis, enantioselective reactions, and kinetic resolution of racemic mixtures.
Biology: Used in the synthesis of biologically active compounds and natural products.
Medicine: Aids in the production of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the manufacture of fine chemicals, agrochemicals, and specialty chemicals
Vergleich Mit ähnlichen Verbindungen
- N-Benzylcinchonidinium bromide
- N-Benzylquininium chloride
- Cinchonine
- Cinchonidine
Comparison: N-Benzylcinchoninium chloride is unique due to its high efficiency as a chiral phase-transfer catalyst. Compared to similar compounds, it offers better enantioselectivity and higher yields in asymmetric reactions. Its versatility in catalyzing various types of reactions makes it a preferred choice in both academic and industrial settings .
Eigenschaften
IUPAC Name |
(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N2O.ClH/c1-2-20-18-28(17-19-8-4-3-5-9-19)15-13-21(20)16-25(28)26(29)23-12-14-27-24-11-7-6-10-22(23)24;/h2-12,14,20-21,25-26,29H,1,13,15-18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHYSBWCOKEPNQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69221-14-3, 69257-04-1 | |
| Record name | (9S)-1-benzyl-9-hydroxycinchonanium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (8α,9R)-1-benzyl-9-hydroxycinchonanium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which N-Benzylcinchoninium chloride facilitates the optical resolution of BINOL?
A1: this compound acts as a chiral resolving agent by forming diastereomeric salts with the enantiomers of BINOL [, ]. This occurs through a combination of ionic interactions between the positively charged quaternary ammonium group of the resolving agent and a deprotonated hydroxyl group of BINOL, alongside various weaker interactions like hydrogen bonding and pi-stacking. These diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization [].
Q2: How does the use of microwave irradiation impact the synthesis and resolution processes involving this compound?
A2: Microwave irradiation significantly accelerates both the synthesis of this compound from benzyl chloride and cinchonine, and its subsequent application in resolving racemic BINOL []. The reaction time for synthesizing this compound is reduced to ~15 minutes under microwave conditions compared to traditional heating methods []. Similarly, the resolution of BINOL with the synthesized resolving agent also benefits from reduced reaction times under microwave irradiation [].
Q3: What are the potential advantages and disadvantages of using this compound as a resolving agent compared to other methods?
A3: Advantages:* High selectivity: this compound demonstrates excellent selectivity towards BINOL enantiomers, enabling efficient resolution [, ].* Practicality: The synthesis of this compound is relatively straightforward and can be performed under mild conditions [].* Cost-effectiveness: Compared to some chiral HPLC methods or other resolving agents, this compound can be a more economical option.
Q4: Are there any studies investigating the structure-activity relationship (SAR) of this compound derivatives in the context of BINOL resolution?
A4: While the provided research papers do not delve into specific SAR studies for this compound derivatives, they highlight the importance of the cinchona alkaloid scaffold for effective chiral recognition []. Modifications to the N-benzyl substituent or the cinchona core could potentially impact the resolving agent's interaction with BINOL, influencing the diastereomeric salt formation and ultimately the resolution efficiency. Further research exploring such structural modifications could offer valuable insights for optimizing this resolution process.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


